

Diethanolamine lauryl sulfate in native polyacrylamide gel electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethanolamine lauryl sulfate*

Cat. No.: *B093590*

[Get Quote](#)

Application Notes & Protocols: Native Polyacrylamide Gel Electrophoresis

A Note on **Diethanolamine Lauryl Sulfate** in Native PAGE

Extensive searches of scientific literature and chemical databases did not yield established protocols or applications for the use of **diethanolamine lauryl sulfate** (DELS) in native polyacrylamide gel electrophoresis (PAGE). Native PAGE is designed to separate proteins in their folded, active state, and the use of a strong anionic detergent like lauryl sulfate would likely lead to denaturation, disrupting the native protein structure. Standard native PAGE protocols utilize non-denaturing conditions to preserve the protein's intrinsic charge and conformation.

Therefore, this document provides detailed application notes and protocols for a standard and widely accepted method of native PAGE. This information will be valuable for researchers, scientists, and drug development professionals interested in analyzing the size, charge, and quaternary structure of proteins in their native state.

Introduction to Native Polyacrylamide Gel Electrophoresis

Native polyacrylamide gel electrophoresis (native-PAGE) is a powerful analytical technique used to separate proteins based on their size, shape, and intrinsic net charge. Unlike

denaturing techniques such as SDS-PAGE, native-PAGE is performed in the absence of detergents that would unfold the protein. This preservation of the protein's native conformation allows for the study of its oligomeric state, protein-protein interactions, and enzymatic activity post-electrophoresis.

The migration of a protein in a native gel is influenced by:

- Size (Molecular Weight): Larger proteins experience greater frictional force from the gel matrix and migrate slower.
- Shape (Conformation): Globular proteins will migrate faster than fibrous proteins of the same molecular weight.
- Net Charge: At a given pH of the running buffer, the overall charge of the protein will determine its direction and rate of migration in the electric field.

Applications of Native-PAGE

- Determination of Protein Oligomeric State: Analyzing whether a protein exists as a monomer, dimer, tetramer, etc.
- Analysis of Protein-Protein Interactions: Detecting the formation of stable protein complexes.
- Study of Protein Conformation: Observing conformational changes due to ligand binding or mutation.
- Enzyme Activity Assays: Excising the protein band from the gel and performing an activity assay on the native protein.
- Quality Control of Purified Proteins: Assessing the homogeneity and integrity of a protein sample.

Experimental Protocols

Preparation of Reagents

For optimal results, use high-purity reagents and deionized water.

Reagent	Stock Concentration	Preparation	Storage
Acrylamide/Bis-acrylamide Solution	30% (29:1)	Commercially available or prepared from stock powders. Caution: Acrylamide is a neurotoxin.	4°C, protected from light
Resolving Gel Buffer	1.5 M Tris-HCl, pH 8.8	Dissolve 18.17 g of Tris base in 80 mL of dH ₂ O, adjust pH to 8.8 with HCl, and bring the final volume to 100 mL.	4°C
Stacking Gel Buffer	0.5 M Tris-HCl, pH 6.8	Dissolve 6.06 g of Tris base in 80 mL of dH ₂ O, adjust pH to 6.8 with HCl, and bring the final volume to 100 mL.	4°C
10X Running Buffer	0.25 M Tris, 1.92 M Glycine, pH 8.3	Dissolve 30.3 g of Tris base and 144.1 g of Glycine in 1 L of dH ₂ O. Do not adjust the pH.	Room Temperature
Ammonium Persulfate (APS)	10% (w/v)	Dissolve 0.1 g of APS in 1 mL of dH ₂ O. Prepare fresh daily.	4°C for a few hours
TEMED	-	Commercially available.	4°C, protected from light
Native Sample Buffer (2X)	125 mM Tris-HCl, pH 6.8, 20% Glycerol, 0.02% Bromophenol Blue	Mix 2.5 mL of 0.5 M Tris-HCl (pH 6.8), 2.0 mL of glycerol, 0.2 mL of 1% Bromophenol Blue	4°C

Blue, and 5.3 mL of dH₂O.

Casting the Polyacrylamide Gel

This protocol is for a standard mini-gel (e.g., 1.0 mm thickness).

Component	5% Stacking Gel (5 mL)	10% Resolving Gel (10 mL)
dH ₂ O	3.4 mL	4.0 mL
30% Acrylamide/Bis-acrylamide	0.83 mL	3.3 mL
Resolving Gel Buffer (1.5 M, pH 8.8)	-	2.5 mL
Stacking Gel Buffer (0.5 M, pH 6.8)	0.63 mL	-
10% APS	50 µL	100 µL
TEMED	5 µL	10 µL

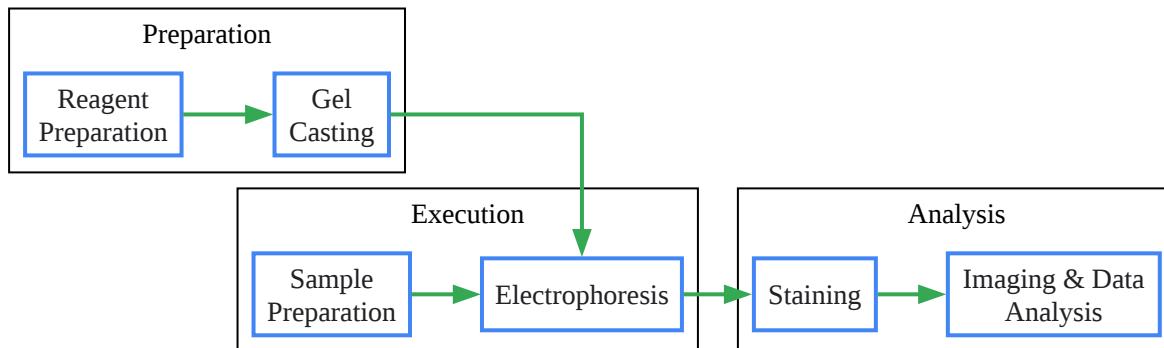
Procedure:

- Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions.
- Prepare and Pour Resolving Gel:
 - In a small beaker or tube, mix the dH₂O, acrylamide/bis-acrylamide solution, and resolving gel buffer.
 - Add the APS and TEMED, and swirl gently to mix.
 - Immediately pour the solution into the gel cassette, leaving enough space for the stacking gel and comb (approximately 2 cm from the top).

- Overlay the gel with a thin layer of water-saturated butanol or isopropanol to ensure a flat surface.
- Allow the gel to polymerize for 30-45 minutes.
- Prepare and Pour Stacking Gel:
 - Once the resolving gel has polymerized, pour off the alcohol overlay and rinse thoroughly with dH₂O.
 - In a separate tube, mix the stacking gel components.
 - Add APS and TEMED, swirl gently, and immediately pour the stacking gel solution on top of the resolving gel.
 - Insert the comb, ensuring no air bubbles are trapped.
 - Allow the stacking gel to polymerize for 20-30 minutes.

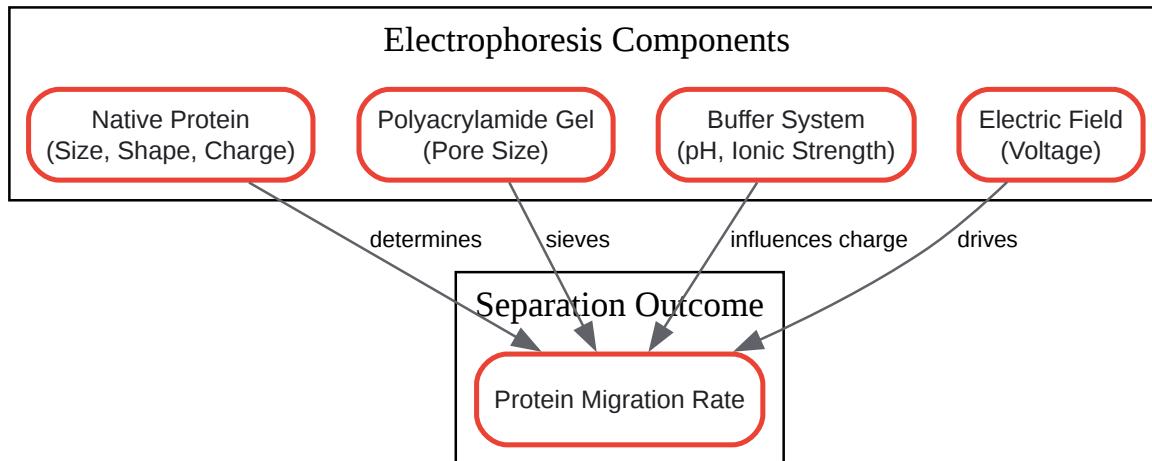
Sample Preparation and Electrophoresis

- Sample Preparation:
 - Mix your protein sample with an equal volume of 2X Native Sample Buffer.
 - Do not heat the samples, as this will cause denaturation.
 - Centrifuge the samples briefly to pellet any insoluble material.
- Electrophoresis Setup:
 - Once the stacking gel has polymerized, carefully remove the comb.
 - Place the gel cassette into the electrophoresis tank.
 - Fill the inner and outer chambers with 1X Running Buffer (diluted from the 10X stock).
 - Load the prepared samples into the wells. It is also recommended to load a native protein ladder, if available, to estimate the molecular weight of the protein complexes.


- Running the Gel:
 - Connect the electrophoresis unit to the power supply.
 - Run the gel at a constant voltage. For a mini-gel, a typical starting voltage is 100-150 V.
 - Electrophoresis can be performed at room temperature, but for sensitive proteins or to minimize heat-induced artifacts, it is recommended to run the gel at 4°C.
 - Continue the electrophoresis until the bromophenol blue dye front reaches the bottom of the gel.

Visualization of Proteins

After electrophoresis, the proteins in the gel can be visualized using various staining methods.


Staining Method	Sensitivity	Procedure Overview
Coomassie Brilliant Blue R-250	~100 ng	Stain the gel in Coomassie staining solution for 1-2 hours. Destain in a solution of methanol, acetic acid, and water until protein bands are clearly visible against a clear background.
Silver Staining	~1-10 ng	A more sensitive but complex multi-step protocol involving fixation, sensitization, silver impregnation, and development.

Diagrams and Workflows

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Native-PAGE.

[Click to download full resolution via product page](#)

Caption: Factors influencing protein migration in Native-PAGE.

- To cite this document: BenchChem. [Diethanolamine lauryl sulfate in native polyacrylamide gel electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093590#diethanolamine-lauryl-sulfate-in-native-polyacrylamide-gel-electrophoresis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com